molecular formula C13H18N2O B1612707 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 859850-88-7

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

Cat. No.: B1612707
CAS No.: 859850-88-7
M. Wt: 218.29 g/mol
InChI Key: KKYYCUZQPBFXKD-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is a benzaldehyde derivative featuring a 4-methylpiperazine moiety substituted at the meta position of the aromatic ring. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.3 g/mol and CAS number 859850-88-7 . The compound is characterized by an aldehyde group (-CHO) at the benzene ring’s 3-position and a 4-methylpiperazin-1-ylmethyl group at the same ring’s 1-position. It serves as a key intermediate in synthesizing bioactive molecules, particularly indolin-2-one derivatives with cytotoxic properties .

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-5-7-15(8-6-14)10-12-3-2-4-13(9-12)11-16/h2-4,9,11H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYYCUZQPBFXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594531
Record name 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-88-7
Record name 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound in larger quantities while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.

    Reduction: 3-[(4-Methylpiperazin-1-yl)methyl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives, depending on the specific electrophile used.

Scientific Research Applications

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde depends on its specific application. In the context of biological research, it may act by inhibiting specific enzymes or interacting with molecular targets such as tRNA . The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2.1.1. 4-(4-Methylpiperazin-1-yl)benzaldehyde
  • Structure : The 4-methylpiperazine group is attached to the benzene ring’s para position relative to the aldehyde group.
2.1.2. 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
  • Structure : Contains a nitrile (-CN) group instead of an aldehyde.
  • Synthesis : Prepared via nucleophilic substitution between 1-(bromomethyl)benzonitrile and 1-methylpiperazine (35% yield, m.p. 65–67°C) .
  • Reactivity : The nitrile group enables distinct transformations (e.g., reduction to amines or hydrolysis to carboxylic acids), unlike the aldehyde’s propensity for condensation.
2.1.3. 4-(4-(Methylsulfonyl)piperazin-1-yl)benzaldehyde
  • Structure : Features a sulfonyl group (-SO₂CH₃) on the piperazine ring instead of a methyl group.

Physicochemical and Spectroscopic Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (IR/NMR) Source
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde C₁₃H₁₈N₂O 218.3 Not reported IR: C=O stretch ~1700 cm⁻¹; NMR: Aldehyde proton δ ~10 ppm
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile C₁₃H₁₇N₃ 215.3 65–67 IR: CN stretch ~2240 cm⁻¹; NMR: Aromatic protons δ 7.4–7.6 ppm
4-(4-Methylpiperazin-1-yl)benzaldehyde C₁₂H₁₆N₂O 204.3 Not reported IR: C=O stretch ~1700 cm⁻¹; NMR: Similar to meta isomer

Biological Activity

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, also known as a derivative of benzaldehyde, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzaldehyde. The following steps outline a common synthetic route:

  • Starting Materials : The reaction begins with 4-methylpiperazine and benzaldehyde.
  • Reaction Conditions : The mixture is typically heated in an organic solvent such as ethanol or chloroform under reflux conditions.
  • Purification : The product is purified through recrystallization or column chromatography to obtain pure this compound.

Table 1: Synthesis Overview

StepReactantsConditionsYield
14-methylpiperazine + BenzaldehydeReflux in ethanol35-50%
2PurificationRecrystallization>90% purity

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxic Evaluation : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : It has been observed that compounds with a similar structure can inhibit key signaling pathways involved in cell growth and proliferation.
  • Induction of Apoptosis : Research indicates that these compounds may induce programmed cell death in cancer cells, enhancing their therapeutic efficacy .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

  • Study on Colon Cancer : A study demonstrated that a derivative inhibited HCT116 tumor growth in a mouse model, showcasing its potential as a clinical candidate for cancer therapy .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant cytotoxicity against cancer cell lines
MechanismInhibition of proliferation and induction of apoptosis

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that inhalation of vapors may cause irritation to mucous membranes and respiratory distress, emphasizing the need for caution during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
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3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

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